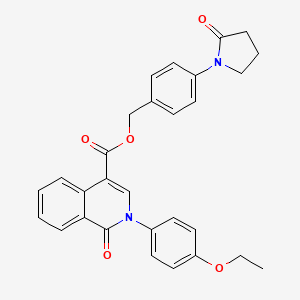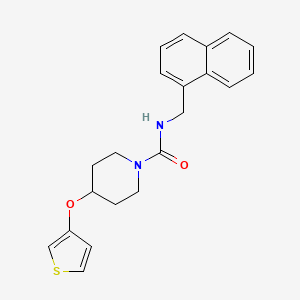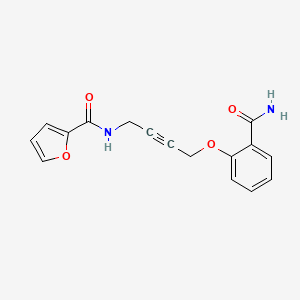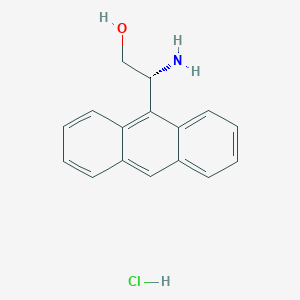
3,4-dimethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pharmaceutical intermediate . It has a complex structure that includes a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The key starting compound in the synthesis of the target products was {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . This compound was synthesized through a series of reactions, including the Ni/Re-catalyzed reduction of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 3,4-dimethoxyphenyl group, a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions .Applications De Recherche Scientifique
Antimicrobial Agent
The compound has been studied for its potential as an antimicrobial agent . A series of 3,4-dimethoxy-β-nitrostyrene derivatives were synthesized and their antimicrobial activity was investigated . These derivatives exhibited potential antifungal activity, especially against Candida albicans .
PTP1B Inhibitor
The compound has also been studied as a potential Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B plays a key role in signaling pathways that regulate various microorganism cell functions and acts as a negative regulator in signaling pathways of insulin involved in type 2 diabetes and other metabolic diseases . The molecular docking study suggested that 3,4-dimethoxy-β-methyl-β-nitrostyrene and 3,4-ethylenedioxy-β-methyl-β-nitrostyrene have activity as PTP1B inhibitors .
Corrosion Inhibitor
The compound has been studied for its potential as a corrosion inhibitor . The research confirmed the superior corrosion inhibition performance of DMPTS (a derivative of the compound) in an acidic setting . The study also elucidated the chemical adsorption mechanism as the foundation of its action, offering valuable insights for the development of effective corrosion inhibitors in industrial applications .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Antifungal Drug Development
The frequency of invasive, systemic fungal infections has increased dramatically, with worsening disease severity and higher incidence rates worldwide . Unfortunately, few antifungal drugs that are currently available for the treatment of systemic mycoses are ideal in terms of antifungal spectrum, efficacy, and safety . The compound and its derivatives could be used in the development of new antifungal drugs .
Medicinal Use
Further research is needed to investigate the potential medicinal use of the compound . The compound and its derivatives could be used in the treatment of type 2 diabetes and other metabolic diseases .
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-24-18-4-3-17(13-19(18)25-2)27(22,23)20-14-15-5-9-21(10-6-15)16-7-11-26-12-8-16/h3-4,13,15-16,20H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGNCXPGHPPALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)




![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)

